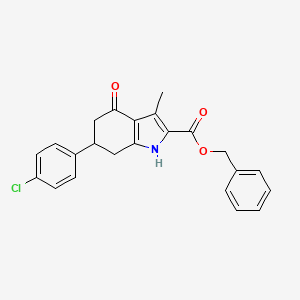![molecular formula C21H25BrFN3O B11429827 1-(2-Bromophenyl)-3-({1-[2-(4-fluorophenyl)ethyl]piperidin-4-YL}methyl)urea CAS No. 950265-43-7](/img/structure/B11429827.png)
1-(2-Bromophenyl)-3-({1-[2-(4-fluorophenyl)ethyl]piperidin-4-YL}methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)-3-({1-[2-(4-fluorophenyl)ethyl]piperidin-4-YL}methyl)urea is a complex organic compound that features a bromophenyl group, a fluorophenyl group, and a piperidine ring
Preparation Methods
The synthesis of 1-(2-Bromophenyl)-3-({1-[2-(4-fluorophenyl)ethyl]piperidin-4-YL}methyl)urea typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form the 2-bromophenyl intermediate.
Synthesis of the Fluorophenyl Intermediate: The fluorophenyl group is introduced through a separate synthetic route, often involving electrophilic aromatic substitution.
Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions, often starting from a suitable amine precursor.
Coupling Reactions:
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(2-Bromophenyl)-3-({1-[2-(4-fluorophenyl)ethyl]piperidin-4-YL}methyl)urea can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl and fluorophenyl sites, using reagents like sodium hydroxide or potassium tert-butoxide.
Hydrolysis: The urea group can undergo hydrolysis under acidic or basic conditions, leading to the formation of amine and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to control the reaction rate and selectivity.
Scientific Research Applications
1-(2-Bromophenyl)-3-({1-[2-(4-fluorophenyl)ethyl]piperidin-4-YL}methyl)urea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways, including its potential as an inhibitor or activator of specific proteins.
Industrial Applications: The compound’s unique chemical structure makes it useful in the synthesis of other complex organic molecules, serving as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3-({1-[2-(4-fluorophenyl)ethyl]piperidin-4-YL}methyl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl and fluorophenyl groups may facilitate binding to these targets, while the piperidine ring can enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-(2-Bromophenyl)-3-({1-[2-(4-fluorophenyl)ethyl]piperidin-4-YL}methyl)urea can be compared with similar compounds such as:
1-(2-Chlorophenyl)-3-({1-[2-(4-fluorophenyl)ethyl]piperidin-4-YL}methyl)urea: This compound features a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and binding properties.
1-(2-Bromophenyl)-3-({1-[2-(4-methylphenyl)ethyl]piperidin-4-YL}methyl)urea: The presence of a methyl group instead of a fluorophenyl group can influence the compound’s chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
950265-43-7 |
|---|---|
Molecular Formula |
C21H25BrFN3O |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
1-(2-bromophenyl)-3-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]urea |
InChI |
InChI=1S/C21H25BrFN3O/c22-19-3-1-2-4-20(19)25-21(27)24-15-17-10-13-26(14-11-17)12-9-16-5-7-18(23)8-6-16/h1-8,17H,9-15H2,(H2,24,25,27) |
InChI Key |
WZNXJIOLFGPOCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2Br)CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-6-benzyl-N-(2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11429761.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11429764.png)

![8-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11429772.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11429778.png)

![Methyl 4-{[1-(adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}benzoate](/img/structure/B11429803.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzamide](/img/structure/B11429808.png)
![5-(3-fluorobenzyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B11429810.png)
![1-benzyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11429811.png)
![3-(4-fluorophenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11429819.png)
![6,7-dimethoxy-4-[2-(2-methylpropoxy)phenyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B11429822.png)
![2-methyl-3-nitro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B11429824.png)
